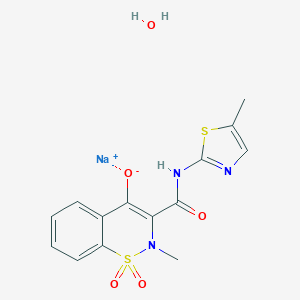

Meloxicam sodium salt hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Meloxicam sodium salt hydrate is a non-steroidal anti-inflammatory drug (NSAID) and a cyclooxygenase-2 (COX-2) inhibitor . It is a member of the oxicam family . It may be useful in treating inflammation and pain .

Synthesis Analysis

Meloxicam is synthesized from piroxicam with aryl and the pyridyl ring substitution .Molecular Structure Analysis

The empirical formula of this compound is C14H12N3NaO4S2 . The exact mass is 391.03 and the molecular weight is 391.392 .Physical and Chemical Properties Analysis

This compound is a light yellow solid . It is practically insoluble in water, with higher solubility observed in strong acids and bases . It is very slightly soluble in methanol . Meloxicam has an apparent partition coefficient (log P)app = 0.1 in n-octanol/buffer pH 7.4 . It has pKa values of 1.1 and 4.2 .Aplicaciones Científicas De Investigación

Transdermal Delivery Enhancement : A study by Wang, Wu, Huang, and Tsai (2020) found that iontophoresis and electroporation significantly enhance the in vitro and in vivo transdermal delivery of Meloxicam sodium. This indicates potential for improved drug delivery methods for Meloxicam sodium (Wang, Wu, Huang, & Tsai, 2020).

Gait Analysis in Synovitis Model : Cross, Budsberg, and Keefe (1997) explored the efficacy of Meloxicam in a sodium urate-induced synovitis model in dogs, using kinetic gait analysis. This research aids in understanding Meloxicam's role in managing joint diseases (Cross, Budsberg, & Keefe, 1997).

Formulation Optimization : Chang, Huang, Hou, Wang, Wu, and Tsai (2007) investigated the influences of penetration enhancers on Meloxicam sodium formulations, using response surface methodology for optimized transdermal delivery (Chang, Huang, Hou, Wang, Wu, & Tsai, 2007).

Colon Targeted Drug Delivery : Dhas and Deshmukh (2021) focused on the development of colon-specific microspheres of Meloxicam for potential colorectal cancer treatment, using sodium alginate microspheres coated with Eudragit (Dhas & Deshmukh, 2021).

Acute Toxicity Assessment in Goldfish : Larouche, Limoges, and Lair (2018) evaluated the acute toxicity of Meloxicam in goldfish, contributing to the safety profile of Meloxicam in veterinary medicine (Larouche, Limoges, & Lair, 2018).

Supramolecular Architectures in Drug Design : Cheney, Weyna, Shan, Hanna, Wojtas, and Zaworotko (2010) studied the crystal engineering of Meloxicam cocrystals, contributing to the improvement of drug properties such as solubility and bioavailability (Cheney, Weyna, Shan, Hanna, Wojtas, & Zaworotko, 2010).

Oral Lyophilisates Development : Iurian, Bogdan, Tomuță, Szabó-Révész, Chvatal, Leucuţa, Moldovan, and Ambrus (2017) developed oral lyophilisates containing Meloxicam nanocrystals, aiming to improve dissolution and pharmacokinetic properties (Iurian, Bogdan, Tomuță, Szabó-Révész, Chvatal, Leucuţa, Moldovan, & Ambrus, 2017).

Innovative Drug Delivery for Alveolar Osteitis : Nowak, Bodek, Szterk, Rudnicka, Szymborski, Kosieradzki, and Fiedor (2019) explored a 3D chitosan drug delivery system with sodium Meloxicam for treating alveolar osteitis, indicating new applications in dental medicine (Nowak, Bodek, Szterk, Rudnicka, Szymborski, Kosieradzki, & Fiedor, 2019).

Milk Yield Increase in Dairy Cows : Carpenter, Ylioja, Vargas, Mamedova, Mendonça, Coetzee, Hollis, Gehring, and Bradford (2016) studied the impact of postpartum administration of Meloxicam on milk yield in dairy cattle, providing insights into veterinary applications (Carpenter, Ylioja, Vargas, Mamedova, Mendonça, Coetzee, Hollis, Gehring, & Bradford, 2016).

Mecanismo De Acción

Safety and Hazards

Meloxicam sodium salt hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Propiedades

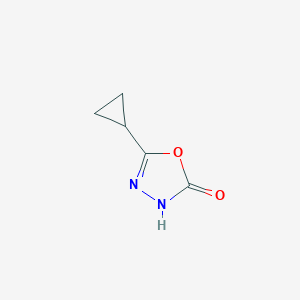

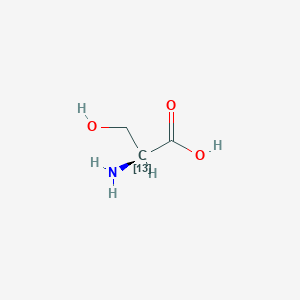

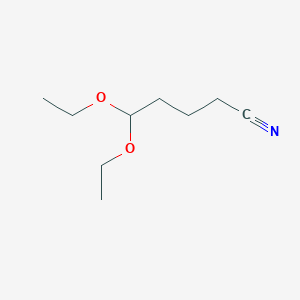

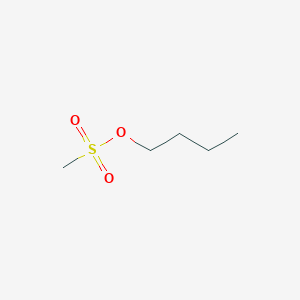

| { "Design of the Synthesis Pathway": "The synthesis pathway for Meloxicam sodium salt hydrate involves the conversion of Meloxicam into its sodium salt form, followed by hydration to obtain the final product.", "Starting Materials": ["Meloxicam", "Sodium hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve Meloxicam in a mixture of water and sodium hydroxide.", "Step 2: Heat the mixture under reflux for a specific period of time to allow for the formation of Meloxicam sodium salt.", "Step 3: Allow the reaction mixture to cool to room temperature.", "Step 4: Add a predetermined amount of water to the reaction mixture to hydrate the Meloxicam sodium salt.", "Step 5: Filter the resulting solid and wash it with water to remove any impurities.", "Step 6: Dry the solid under vacuum to obtain Meloxicam sodium salt hydrate." ] } | |

Número CAS |

71125-39-8 |

Fórmula molecular |

C14H12N3NaO4S2 |

Peso molecular |

373.4 g/mol |

Nombre IUPAC |

sodium;2-methyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-1,1-dioxo-1λ6,2-benzothiazin-4-olate |

InChI |

InChI=1S/C14H13N3O4S2.Na/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2;/h3-7,18H,1-2H3,(H,15,16,19);/q;+1/p-1 |

Clave InChI |

PTCPMRKGGUPNDO-UHFFFAOYSA-M |

SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].O.[Na+] |

SMILES canónico |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].[Na+] |

Solubilidad |

>56 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Monosodium Salt; 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Sodium Salt |

Origen del producto |

United States |

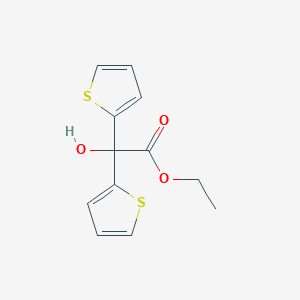

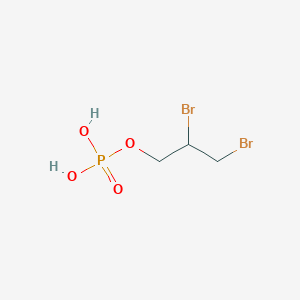

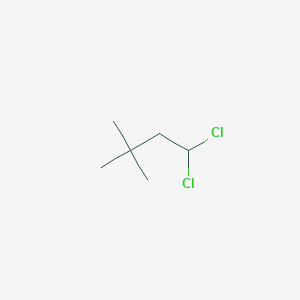

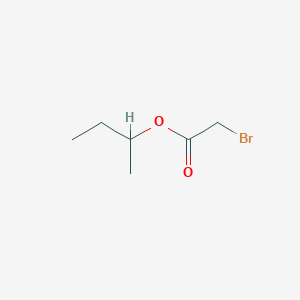

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)